Cas no 2169873-45-2 ((2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid)

(2E)-3-(3-Chloro-4-methylthiophen-2-yl)prop-2-enoic acid is a chlorinated thiophene-based α,β-unsaturated carboxylic acid with potential applications in pharmaceutical and agrochemical synthesis. The compound features a conjugated double bond system, enhancing its reactivity as a Michael acceptor or intermediate in heterocyclic chemistry. The presence of both chloro and methyl substituents on the thiophene ring offers regioselective modification opportunities, while the prop-2-enoic acid moiety provides a versatile handle for further derivatization. This structural combination makes it valuable for constructing complex molecules, particularly in medicinal chemistry where thiophene derivatives are known for their bioactivity. The compound's well-defined stereochemistry (E-configuration) ensures consistent reactivity in synthetic applications.
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid structure
2169873-45-2 structure
商品名:(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
CAS番号:2169873-45-2
MF:C8H7ClO2S
メガワット:202.657980203629
CID:6035150
PubChem ID:165962194

(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • (2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
    • 2169873-45-2
    • EN300-1457137
    • インチ: 1S/C8H7ClO2S/c1-5-4-12-6(8(5)9)2-3-7(10)11/h2-4H,1H3,(H,10,11)/b3-2+
    • InChIKey: GLLJGRQBBPMPKR-NSCUHMNNSA-N
    • ほほえんだ: ClC1=C(/C=C/C(=O)O)SC=C1C

計算された属性

  • せいみつぶんしりょう: 201.9855283g/mol
  • どういたいしつりょう: 201.9855283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457137-0.5g
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
0.5g
$1954.0 2023-05-23
Enamine
EN300-1457137-2.5g
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
2.5g
$3988.0 2023-05-23
Enamine
EN300-1457137-5.0g
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
5g
$5900.0 2023-05-23
Enamine
EN300-1457137-10.0g
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
10g
$8749.0 2023-05-23
Enamine
EN300-1457137-10000mg
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
10000mg
$8749.0 2023-09-29
Enamine
EN300-1457137-100mg
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
100mg
$1791.0 2023-09-29
Enamine
EN300-1457137-0.05g
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
0.05g
$1709.0 2023-05-23
Enamine
EN300-1457137-1.0g
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
1g
$2035.0 2023-05-23
Enamine
EN300-1457137-2500mg
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
2500mg
$3988.0 2023-09-29
Enamine
EN300-1457137-5000mg
(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid
2169873-45-2
5000mg
$5900.0 2023-09-29

(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid 関連文献

(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acidに関する追加情報

Chemical Profile of (2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid (CAS No. 2169873-45-2)

(2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 2169873-45-2, is a structurally intriguing compound that has garnered attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are well-documented for their broad spectrum of biological activities. The presence of a thiophene ring system appended with chloro and methyl substituents, coupled with the enone functionality, makes this molecule a promising candidate for further exploration in drug discovery and development.

The molecular structure of (2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid consists of a propenoic acid moiety (an α,β-unsaturated ketone) linked to a thiophene derivative. The thiophene ring is substituted at the 3-position with a chlorine atom and at the 4-position with a methyl group, which are key features that contribute to its distinct electronic and steric properties. This arrangement not only imparts lipophilicity but also allows for potential interactions with biological targets through π-stacking and hydrophobic effects.

In recent years, there has been a surge in interest towards heterocyclic compounds as pharmacological agents due to their inherent biological activity and structural diversity. Thiophene derivatives, in particular, have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The incorporation of chloro and methyl groups into the thiophene scaffold enhances the compound's ability to interact with biological macromolecules, thereby increasing its pharmacological relevance.

One of the most compelling aspects of (2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid is its potential as a scaffold for developing novel therapeutic agents. The α,β-unsaturated carbonyl group is known to be a versatile pharmacophore that can engage in multiple types of interactions with biological targets, such as Michael addition reactions, hydrogen bonding, and π-stacking. Furthermore, the presence of electron-withdrawing and electron-donating groups on the thiophene ring can modulate the reactivity and selectivity of the compound towards specific biological targets.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. For instance, several thiophene-based compounds have been reported to exhibit inhibitory effects on enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and kinase enzymes, which are implicated in various pathological processes. The compound (2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid may potentially share similar mechanisms of action by interacting with these enzymes or other biological targets.

The synthesis of (2E)-3-(3-chloro-4-methylthiophen-2-yl)prop-2-enoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted ketones or aldehydes with malonic esters or other β-ketoacids. The introduction of the chloro and methyl substituents on the thiophene ring typically involves halogenation and alkylation reactions under controlled conditions.

From a computational chemistry perspective, (2E)-3-(3-chloro-4-methylthiophen-2-yI)prop-oenoic acid can be modeled using density functional theory (DFT) or other quantum mechanical methods to predict its physicochemical properties and potential interactions with biological targets. These computational studies can provide valuable insights into the compound's binding affinity, metabolic stability, and pharmacokinetic profiles, which are critical factors in drug development.

In conclusion, (2E)-3-(3-chloro-o-methylthiophen-o-yI)prop-oenoic acid (CAS No. 21698734562) represents a structurally interesting compound with significant potential in medicinal chemistry. Its unique combination of pharmacophoric features makes it an attractive candidate for further investigation into developing novel therapeutic agents. As research in heterocyclic chemistry continues to advance, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.

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